Ácido 3-nitroisonicotínico

Descripción general

Descripción

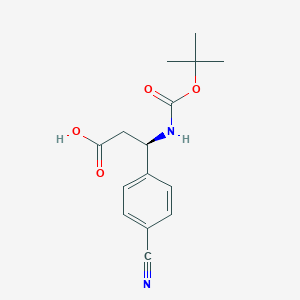

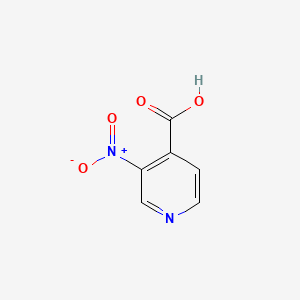

3-Nitroisonicotinic acid (3-NINA) is an organic compound with a molecular formula of C5H4N2O4. It is a nitro derivative of nicotinic acid, and is a white crystalline solid with a melting point of 182-184°C. 3-NINA is a versatile compound that has a wide range of applications in scientific research, including its use as a reagent in chemical synthesis and as a tool in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Bloque de construcción de síntesis química

Ácido 3-nitroisonicotínico: es un valioso bloque de construcción químico en la síntesis orgánica. Sirve como precursor para diversas reacciones químicas y se utiliza para sintetizar una amplia gama de compuestos, incluyendo fármacos, agroquímicos y polímeros. Su grupo nitro puede sufrir reacciones de reducción para formar derivados de amino, que son intermediarios clave en la síntesis de moléculas más complejas .

Investigación farmacéutica

En la investigación farmacéutica, se explora el ácido 3-nitroisonicotínico por su potencial para crear nuevos candidatos a fármacos. Su estructura es similar a la del ácido nicotínico, que es un componente del complejo vitamínico B3 y tiene diversos efectos terapéuticos. Los investigadores están investigando los derivados del ácido por sus propiedades farmacológicas, incluyendo actividades antiinflamatorias, analgésicas y antipiréticas .

Ciencia de materiales

Este compuesto también se utiliza en la ciencia de materiales, particularmente en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas. Su capacidad para actuar como ligando en la química de coordinación le permite formar complejos con metales, que pueden utilizarse en la creación de materiales funcionales para la electrónica y la fotónica .

Estudios biológicos

This compound: desempeña un papel en los estudios biológicos, especialmente en la investigación de procesos celulares. Sus derivados pueden utilizarse como sondas moleculares para estudiar las actividades enzimáticas, las interacciones receptor-ligando y otras vías bioquímicas. Esto ayuda a comprender las enfermedades a nivel molecular y a desarrollar terapias dirigidas .

Química agrícola

En el campo de la química agrícola, se examinan los derivados del ácido 3-nitroisonicotínico por sus propiedades insecticidas. La sustitución de la molécula de piridina en la posición 3 ha demostrado un gran potencial para la intoxicación de insectos, lo que podría conducir al desarrollo de nuevos pesticidas más eficaces .

Investigación de ácidos nucleicos

Por último, el ácido 3-nitroisonicotínico y sus derivados son importantes en la investigación de ácidos nucleicos. Se utilizan para modificar los ácidos nucleicos, creando aptámeros que pueden unirse a dianas específicas con alta afinidad. Estos aptámeros tienen aplicaciones en el diagnóstico, la terapéutica y como herramientas para la investigación en biología molecular. Las modificaciones pueden mejorar la estabilidad y la funcionalidad, lo que las hace valiosas en aplicaciones clínicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that niacin, a compound closely related to 3-nitroisonicotinic acid, plays a crucial role in the human body as a precursor of nicotinamide adenine dinucleotide (nad), a coenzyme involved in redox reactions .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

3-Nitroisonicotinic acid likely affects the same biochemical pathways as niacin. Niacin is involved in numerous vital redox reactions as a part of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes act as electron donors or acceptors in these reactions .

Pharmacokinetics

It is known to have high gastrointestinal absorption .

Result of Action

Given its similarity to niacin, it may have similar effects, such as modulating lipid levels and participating in vital redox reactions .

Análisis Bioquímico

Biochemical Properties

3-Nitroisonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as succinate dehydrogenase, which is a key component of the mitochondrial electron transport chain. The interaction of 3-Nitroisonicotinic acid with succinate dehydrogenase can inhibit the enzyme’s activity, leading to disruptions in the Krebs cycle and oxidative phosphorylation. Additionally, 3-Nitroisonicotinic acid can interact with other proteins and biomolecules, potentially affecting their function and stability .

Cellular Effects

The effects of 3-Nitroisonicotinic acid on various types of cells and cellular processes are profound. In neuronal cells, for example, it has been shown to induce oxidative stress and mitochondrial dysfunction. This compound can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Furthermore, 3-Nitroisonicotinic acid can influence cell signaling pathways, gene expression, and cellular metabolism. It has been reported to alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, 3-Nitroisonicotinic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of succinate dehydrogenase, which disrupts the electron transport chain and reduces ATP production. This inhibition leads to an increase in ROS production and subsequent oxidative stress. Additionally, 3-Nitroisonicotinic acid can bind to other biomolecules, altering their structure and function. These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitroisonicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Nitroisonicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to 3-Nitroisonicotinic acid can lead to persistent oxidative stress and mitochondrial dysfunction in cells, which may result in chronic cellular damage and altered cellular function .

Dosage Effects in Animal Models

The effects of 3-Nitroisonicotinic acid vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and metabolic disturbances. At higher doses, 3-Nitroisonicotinic acid can induce severe mitochondrial dysfunction, extensive oxidative damage, and cell death. Toxic effects such as neurodegeneration and impaired motor function have been observed in animal models exposed to high doses of 3-Nitroisonicotinic acid .

Metabolic Pathways

3-Nitroisonicotinic acid is involved in several metabolic pathways, primarily through its interaction with enzymes in the mitochondrial electron transport chain. The inhibition of succinate dehydrogenase by 3-Nitroisonicotinic acid disrupts the Krebs cycle, leading to a decrease in ATP production and an increase in ROS generation. This disruption can affect metabolic flux and alter the levels of various metabolites, contributing to cellular stress and dysfunction .

Transport and Distribution

Within cells and tissues, 3-Nitroisonicotinic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 3-Nitroisonicotinic acid can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary, with higher concentrations observed in metabolically active tissues such as the liver and brain .

Subcellular Localization

The subcellular localization of 3-Nitroisonicotinic acid is crucial for its activity and function. This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The targeting of 3-Nitroisonicotinic acid to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle. The mitochondrial localization of 3-Nitroisonicotinic acid is essential for its role in disrupting mitochondrial function and inducing oxidative stress .

Propiedades

IUPAC Name |

3-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPIUHZVTZWEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376578 | |

| Record name | 3-nitroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-82-3 | |

| Record name | 3-Nitroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59290-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction 3-Nitroisonicotinic acid undergoes with hydrazine?

A1: 3-Nitroisonicotinic acid reacts with hydrazine to primarily form its corresponding hydrazide. [] This reaction is a common method for synthesizing acid hydrazides from carboxylic acids.

Q2: Besides forming hydrazides, are there other reported reactions of 3-Nitroisonicotinic acid derivatives with hydrazine?

A2: Yes, studies show that derivatives of 3-Nitroisonicotinic acid, specifically those substituted at the 3-position with acetyl, cyclopropanoyl, benzoyl, or cyano groups, react with hydrazine to produce Pyrido[3,4-d]pyridazin-1(2H)-ones. [] This highlights the influence of substituents on the reactivity of the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.